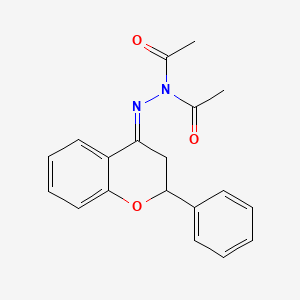
N-Acetyl-N'-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide is a heterocyclic organic compound with the molecular formula C19H18N2O3 and a molecular weight of 322.357820 g/mol This compound is known for its unique structure, which includes a benzopyran ring fused with a hydrazide moiety
Vorbereitungsmethoden
The synthesis of N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide typically involves the reaction of 2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the hydrazide group is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide can be compared with other similar compounds such as:
Pinostrobin: A flavanone with a similar benzopyran structure but different functional groups.
Dihydrochrysin: Another benzopyran derivative with hydroxyl groups at different positions.
N-Acetyl-3,4-dimethoxyphenethylamine: A compound with a similar acetohydrazide moiety but different aromatic substituents
Eigenschaften
CAS-Nummer |
4924-22-5 |
|---|---|
Molekularformel |
C19H18N2O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-acetyl-N-[(E)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)21(14(2)23)20-17-12-19(15-8-4-3-5-9-15)24-18-11-7-6-10-16(17)18/h3-11,19H,12H2,1-2H3/b20-17+ |
InChI-Schlüssel |
UNGWSRDLOLQJGX-LVZFUZTISA-N |
Isomerische SMILES |
CC(=O)N(C(=O)C)/N=C/1\CC(OC2=CC=CC=C12)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)N(C(=O)C)N=C1CC(OC2=CC=CC=C12)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


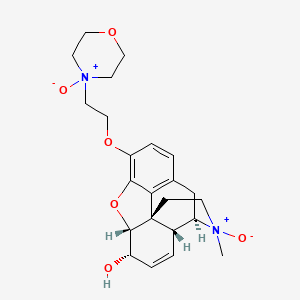

![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
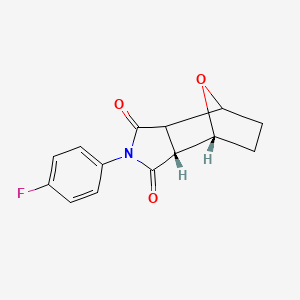

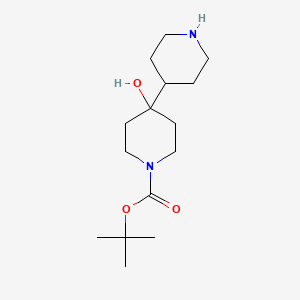
![Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate](/img/structure/B13424363.png)
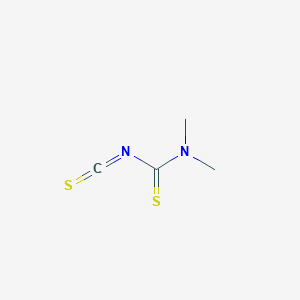
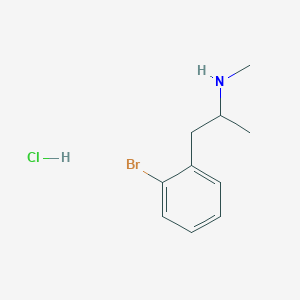
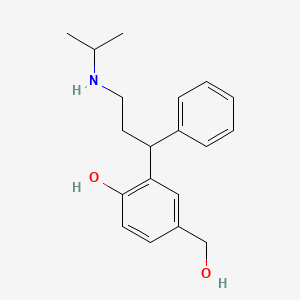
![N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B13424375.png)
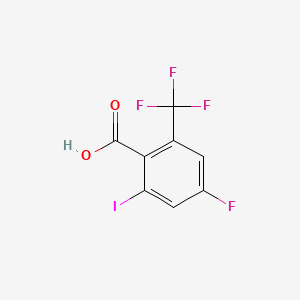
![(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8S,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13424387.png)
![2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13424390.png)
